molecular formula C10H11NO2 B14190727 3-[4-(Methylamino)phenyl]prop-2-enoic acid CAS No. 925916-56-9

3-[4-(Methylamino)phenyl]prop-2-enoic acid

Cat. No.: B14190727
CAS No.: 925916-56-9
M. Wt: 177.20 g/mol
InChI Key: MDWFEIMNFXDRFH-UHFFFAOYSA-N
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Description

3-[4-(Methylamino)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C10H11NO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Methylamino)phenyl]prop-2-enoic acid typically involves the reaction of 4-(methylamino)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Methylamino)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Can be reduced to form corresponding alcohols or amines.

    Substitution: Can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

3-[4-(Methylamino)phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(Methylamino)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: The parent compound, lacking the methylamino substitution.

    4-Methylaminocinnamic Acid: A closely related compound with similar structural features.

    4-Dimethylaminocinnamic Acid: Another derivative with a dimethylamino group instead of a methylamino group.

Uniqueness

3-[4-(Methylamino)phenyl]prop-2-enoic acid is unique due to the presence of the methylamino group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

925916-56-9

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-[4-(methylamino)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H11NO2/c1-11-9-5-2-8(3-6-9)4-7-10(12)13/h2-7,11H,1H3,(H,12,13)

InChI Key

MDWFEIMNFXDRFH-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

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